1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups and the bromopropanone moiety can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2,3-Bis(difluoromethyl)phenyl)-3-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of bromine, which can influence its reactivity and interactions compared to its chloro and iodo analogs. The bromine atom can participate in different types of chemical reactions and may confer distinct biological activities.
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,3-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c12-5-7(17)4-6-2-1-3-8(10(13)14)9(6)11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
UROALBXPPJQWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)C(F)F)CC(=O)CBr |
Origin of Product |
United States |
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